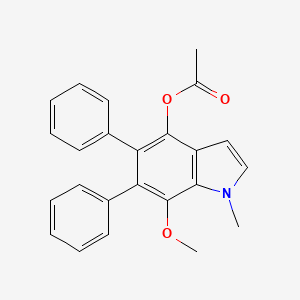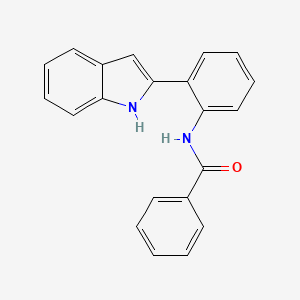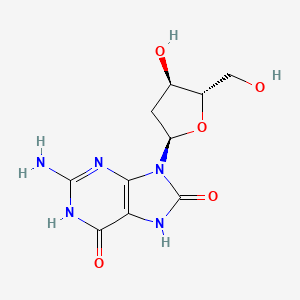![molecular formula C14H13N3O5 B12935086 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol CAS No. 74550-86-0](/img/no-structure.png)
2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol is a complex organic compound featuring a benzodioxole moiety, an ethenyl group, a nitroimidazole ring, and an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Ethenyl Group: The benzodioxole derivative is then subjected to a Heck reaction with a suitable vinyl halide.
Nitroimidazole Formation: The nitroimidazole ring is synthesized via nitration of imidazole followed by alkylation.
Final Coupling: The benzodioxole-ethenyl intermediate is coupled with the nitroimidazole derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]acetaldehyde or acetic acid.
Reduction: Formation of 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-aminoimidazol-1-yl]ethanol.
Substitution: Halogenated derivatives of the benzodioxole moiety.
Wissenschaftliche Forschungsanwendungen
2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole ring.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol involves multiple pathways:
Molecular Targets: The nitroimidazole ring can interact with DNA, leading to strand breaks and inhibition of replication.
Pathways: The compound can induce oxidative stress in cells, leading to apoptosis. It may also inhibit specific enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-(2-[2-Dimethylaminothiazol-5-yl]Ethenyl)-6-(2-[Fluoro]Ethoxy)
- Imidazo[1,2-a]pyridine, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-3-nitro-
Uniqueness
2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzodioxole and nitroimidazole moieties allows for a wide range of applications and interactions that are not observed in simpler analogs.
Eigenschaften
| 74550-86-0 | |
Molekularformel |
C14H13N3O5 |
Molekulargewicht |
303.27 g/mol |
IUPAC-Name |
2-[2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C14H13N3O5/c18-6-5-16-13(15-8-14(16)17(19)20)4-2-10-1-3-11-12(7-10)22-9-21-11/h1-4,7-8,18H,5-6,9H2/b4-2+ |
InChI-Schlüssel |
BVVIKCLECBDUPE-DUXPYHPUSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC=C(N3CCO)[N+](=O)[O-] |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC=C(N3CCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








